Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C11H18O3 and a molecular weight of 198.26 g/mol . It is characterized by its unique spirocyclic structure, which includes an oxaspiro ring system. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves several steps. One common method includes the reaction of ethyl 4-methyl-2-oxocyclohexanecarboxylate with ethylene glycol in the presence of an acid catalyst. The reaction conditions typically involve heating the mixture under reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of various fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The oxaspiro ring system can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate can be compared with other spirocyclic compounds such as:
Methyl 4-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate: This compound has a similar structure but differs in the substitution pattern on the spiro ring.
4,4,5,8-Tetramethyl-1-oxaspiro[2.5]octane: This compound has additional methyl groups, which can influence its chemical reactivity and biological activity
This compound stands out due to its unique substitution pattern and the specific applications it has in research and industry.
Properties
Molecular Formula |
C11H18O3 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl 4-methyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-3-13-10(12)9-11(14-9)7-5-4-6-8(11)2/h8-9H,3-7H2,1-2H3 |
InChI Key |
HBAIKPKIFFOGJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCCCC2C |
Origin of Product |
United States |
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